8-Bromo-6-iodo-[1,2,4]triazolo[4,3-a]pyridine 8-Bromo-6-iodo-[1,2,4]triazolo[4,3-a]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18308989
InChI: InChI=1S/C6H3BrIN3/c7-5-1-4(8)2-11-3-9-10-6(5)11/h1-3H
SMILES:
Molecular Formula: C6H3BrIN3
Molecular Weight: 323.92 g/mol

8-Bromo-6-iodo-[1,2,4]triazolo[4,3-a]pyridine

CAS No.:

Cat. No.: VC18308989

Molecular Formula: C6H3BrIN3

Molecular Weight: 323.92 g/mol

* For research use only. Not for human or veterinary use.

8-Bromo-6-iodo-[1,2,4]triazolo[4,3-a]pyridine -

Specification

Molecular Formula C6H3BrIN3
Molecular Weight 323.92 g/mol
IUPAC Name 8-bromo-6-iodo-[1,2,4]triazolo[4,3-a]pyridine
Standard InChI InChI=1S/C6H3BrIN3/c7-5-1-4(8)2-11-3-9-10-6(5)11/h1-3H
Standard InChI Key MIZSROIBXHWJGF-UHFFFAOYSA-N
Canonical SMILES C1=C(C2=NN=CN2C=C1I)Br

Introduction

Chemical Structure and Properties

Molecular Architecture

8-Bromo-6-iodo- triazolo[4,3-a]pyridine features a bicyclic system comprising a pyridine ring fused to a triazole moiety. Bromine and iodine substituents occupy positions 8 and 6, respectively, conferring distinct electronic and steric properties. The IUPAC name is 8-bromo-6-iodo- triazolo[4,3-a]pyridine, with the SMILES notation C1=C(C2=NN=CN2C=C1I)Br .

Physicochemical Characteristics

  • Molecular Formula: C6H3BrIN3\text{C}_6\text{H}_3\text{BrIN}_3

  • Molecular Weight: 323.92 g/mol

  • Solubility: Limited aqueous solubility; soluble in polar aprotic solvents like DMSO .

  • Stability: Sensitive to light and moisture, requiring storage at 2–8°C .

Synthesis and Optimization

Synthetic Pathways

The compound is synthesized via cyclization of halogenated pyridine precursors. A common route involves:

  • Bromination/Iodination: Sequential halogenation of a pyridine intermediate.

  • Triazole Formation: Cyclization using reagents like N-chlorosuccinimide (NCS) under controlled conditions.

  • Purification: Chromatographic techniques to achieve >95% purity.

Scalability Challenges

Industrial production faces hurdles in optimizing halogenation selectivity and minimizing byproducts. Continuous flow reactors have been proposed to enhance yield and reproducibility.

Biological Activities and Mechanisms

IDO1 Inhibition

8-Bromo-6-iodo-[1, triazolo[4,3-a]pyridine exhibits sub-micromolar inhibition of IDO1 (IC50=0.38μM\text{IC}_{50} = 0.38 \, \mu\text{M}), a key enzyme in tumor immune evasion. Its triazole scaffold binds the heme cofactor, disrupting tryptophan metabolism and potentiating T-cell activation .

Antimitotic Effects

The compound inhibits microtubulin polymerization (IC50=1.5μM\text{IC}_{50} = 1.5 \, \mu\text{M}), arresting mitosis in cancer cells. This activity is attributed to halogen-enhanced interactions with β-tubulin.

Antimicrobial Properties

Derivatives show antifungal activity against Trichophyton and Microsporum species (MIC=1.512.5μg/mL\text{MIC} = 1.5–12.5 \, \mu\text{g/mL}), likely via disruption of fungal cell wall synthesis .

Structural Analogs and Comparative Analysis

AnalogSubstituentsKey Differences
6-Bromo- triazolo[4,3-a]pyridineBr at position 6Reduced steric bulk; lower IDO1 affinity
8-Iodo- triazolo[4,3-a]pyridineI at position 8Enhanced lipophilicity; improved CNS penetration
3-Methyl derivativeCH3_3 at position 3Increased metabolic stability

The dual halogenation in 8-bromo-6-iodo derivatives confers superior binding affinity and selectivity compared to mono-halogenated analogs .

Applications in Drug Development

Cancer Immunotherapy

As an IDO1 inhibitor, the compound synergizes with checkpoint inhibitors (e.g., anti-PD-1) in murine melanoma models, reducing tumor volume by 62% . Clinical trials are pending due to promising in vitro metabolic stability (t1/2>120mint_{1/2} > 120 \, \text{min}) .

Antimicrobial Agents

Structural optimization has yielded derivatives with broad-spectrum activity against drug-resistant Candida albicans (MIC=3.12μg/mL\text{MIC} = 3.12 \, \mu\text{g/mL}) .

Future Research Directions

  • In Vivo Efficacy Studies: Validate pharmacokinetics and toxicity in primate models.

  • Combination Therapies: Explore synergies with CAR-T cells and radiotherapy.

  • Material Science Applications: Investigate use in organic semiconductors due to halogen-mediated charge transport.

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